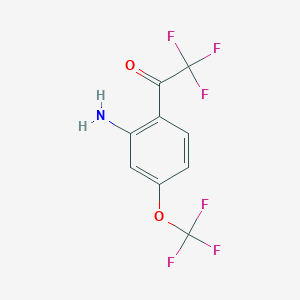
2'-Amino-2,2,2-trifluoro-4'-(trifluoromethoxy)acetophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’-Amino-2,2,2-trifluoro-4’-(trifluoromethoxy)acetophenone is a fluorinated aromatic compound known for its unique chemical properties. The presence of trifluoromethoxy and trifluoromethyl groups imparts significant electron-withdrawing effects, making it a valuable intermediate in various chemical syntheses.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method includes the reaction of 2’-aminoacetophenone with trifluoromethylating agents under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale reactions using specialized equipment to handle the highly reactive trifluoromethylating agents. The process requires stringent control of temperature and pressure to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
2’-Amino-2,2,2-trifluoro-4’-(trifluoromethoxy)acetophenone undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like Grignard reagents and organolithium compounds are employed.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Alcohols.
Substitution: Various substituted acetophenones.
Wissenschaftliche Forschungsanwendungen
2’-Amino-2,2,2-trifluoro-4’-(trifluoromethoxy)acetophenone is utilized in several scientific research fields:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme interactions and protein modifications.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2’-Amino-2,2,2-trifluoro-4’-(trifluoromethoxy)acetophenone involves its interaction with various molecular targets. The electron-withdrawing effects of the trifluoromethyl and trifluoromethoxy groups influence its reactivity and binding affinity to specific enzymes and receptors. These interactions can modulate biochemical pathways and cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2’-Amino-2,2,2-trifluoro-4’-(trifluoromethyl)acetophenone
- 2,2,2-Trifluoroacetophenone
- 2-(Trifluoroacetyl)-5-(trifluoromethyl)aniline
Uniqueness
2’-Amino-2,2,2-trifluoro-4’-(trifluoromethoxy)acetophenone stands out due to the presence of both trifluoromethoxy and trifluoromethyl groups, which enhance its electron-withdrawing capabilities. This makes it more reactive and versatile in various chemical reactions compared to its analogs .
Eigenschaften
Molekularformel |
C9H5F6NO2 |
|---|---|
Molekulargewicht |
273.13 g/mol |
IUPAC-Name |
1-[2-amino-4-(trifluoromethoxy)phenyl]-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C9H5F6NO2/c10-8(11,12)7(17)5-2-1-4(3-6(5)16)18-9(13,14)15/h1-3H,16H2 |
InChI-Schlüssel |
LUOYBYMEVOFKFO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1OC(F)(F)F)N)C(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


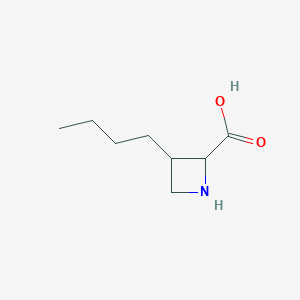
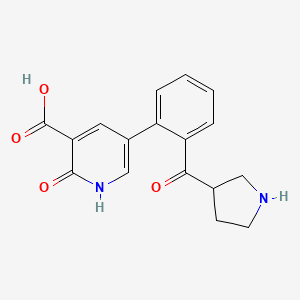
![2-(2-Chlorobenzo[d]oxazol-5-yl)acetonitrile](/img/structure/B12862379.png)
![2-Phenyl-N-{4-[3-(4-phenylacetylamino-phenoxy)-phenoxy]-phenyl}-acetamide](/img/structure/B12862387.png)
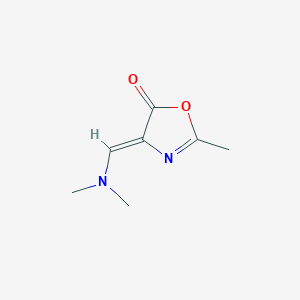
![5-[3-(Benzyloxy)phenyl]indoline](/img/structure/B12862407.png)
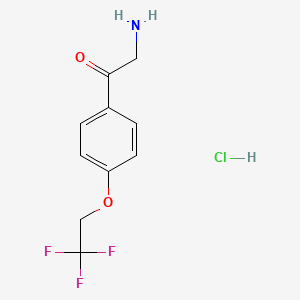
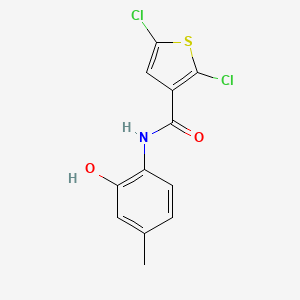
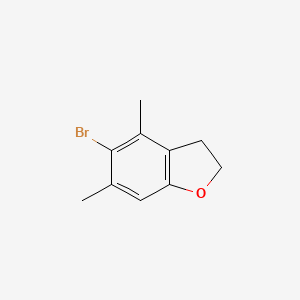
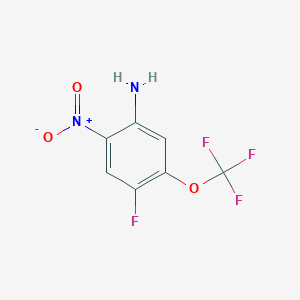

![2-Methyl-5-[(methylamino)methyl]-1,3-oxazole](/img/structure/B12862457.png)

![1-(7-Aminobenzo[d]oxazol-2-yl)ethanone](/img/structure/B12862471.png)
